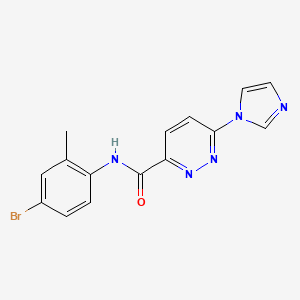
N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridazine carboxamides and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, due to its complex structure, is a subject of interest in synthetic and medicinal chemistry. This compound is often synthesized through multi-step reactions involving various intermediates and reagents. For instance, compounds related to N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide have been synthesized to explore their cytotoxic activities against specific cancer cell lines, showcasing the compound's relevance in the development of potential therapeutic agents (Hassan et al., 2014).
Antimicrobial and Antifungal Properties
Research has also extended into the antimicrobial and antifungal properties of derivatives of N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide. Studies have demonstrated that certain derivatives exhibit promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Darwish et al., 2014). This aspect of research highlights the compound's versatility and its potential application in combating microbial resistance.
Antiprotozoal Agents
Another significant area of research involves the exploration of the compound's antiprotozoal activities. Novel imidazo[1,2-a]pyridines and related structures have been synthesized and shown to exhibit potent in vitro and in vivo activities against protozoal infections. These studies suggest the compound's utility in developing new treatments for diseases caused by protozoal pathogens, emphasizing its importance in the field of infectious disease research (Ismail et al., 2004).
Anticancer Research
The compound and its derivatives have also been investigated for their anticancer properties. Research on similar compounds has shown cytotoxic activities against various cancer cell lines, underscoring the potential of N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide derivatives in cancer therapy. This line of research is critical for the development of new chemotherapeutic agents with improved efficacy and specificity (Hassan et al., 2014).
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-6-imidazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c1-10-8-11(16)2-3-12(10)18-15(22)13-4-5-14(20-19-13)21-7-6-17-9-21/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPJMGBBULTIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2779196.png)
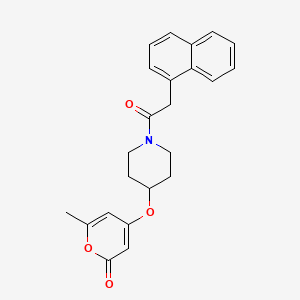
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-3-carboxamide](/img/structure/B2779198.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2779199.png)
![3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2779201.png)
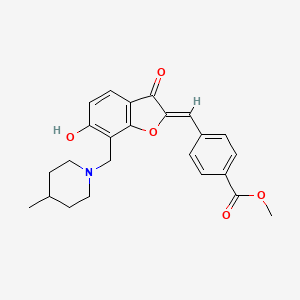
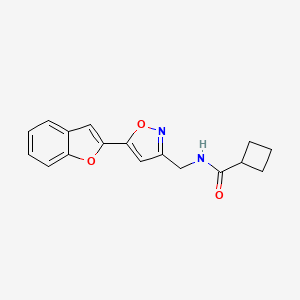
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779206.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2779209.png)

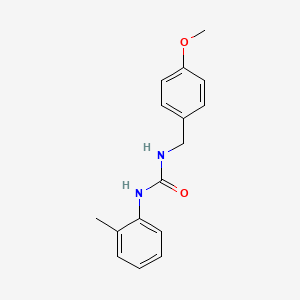
![Ethyl 10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2779212.png)
![1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2779215.png)